7-Chloro-1-(2-chlorophenyl)-1-oxoheptane

Descripción general

Descripción

7-Chloro-1-(2-chlorophenyl)-1-oxoheptane is an organic compound belonging to the class of compounds known as oxoheptanes. This compound is of interest to researchers due to its interesting properties, such as its ability to act as a catalyst in various chemical reactions. Furthermore, 7-Chloro-1-(2-chlorophenyl)-1-oxoheptane has been used in various applications, including as a synthetic intermediate in the synthesis of various drugs and in the development of new materials.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The compound has been synthesized for detailed spectral analysis and quantum chemical studies. Its molecular geometry and chemical reactivity were assessed through methods like FT-IR, NMR spectra, and X-ray diffraction. Computational calculations indicated chemically active sites responsible for its reactivity (Satheeshkumar, Sayın, Kaminsky, & Jayarampillai Rajendra Prasad, 2017).

Molecular Structure Analysis

- Research on similar chlorophenyl compounds has focused on crystal structure analysis. For example, studies involving (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime provided insights into molecular conformations and interactions within the crystal structure (Zheng, Cui, & Rao, 2014).

Chemical Synthesis

- The compound has been used as an intermediate in various synthetic processes. For instance, its derivatives have been employed in the facile synthesis of enantiomerically pure compounds, highlighting its utility in creating specific molecular configurations (Zhang, Wang, Li, Liu, Xu, Tang, Wang, & Zhao, 2014).

Photophysical Properties

- Studies involving compounds with similar structures have examined their photophysical properties, like UV, emission, and fluorescent quantum yields. Such research is crucial for understanding the optical and electronic behavior of these compounds (Satheeshkumar et al., 2017).

Antimicrobial Potential

- Some derivatives of the compound have been tested for antibacterial activity, showing significant potential against various bacteria. This suggests its possible applications in developing new antimicrobial agents (Xinhua Liu, Song, Hailiang, & Zuo, 2008).

Material Synthesis and Applications

- The compound or its derivatives have been involved in the synthesis of novel materials like diarylmethyl sulfur and selenium compounds. These materials have potential applications in various fields, including organometallic chemistry (Bhasin, Singh, Kumar, Deepali, Mehta, Klapoetke, & Crawford, 2004).

Mecanismo De Acción

Target of Action

The primary target of 7-Chloro-1-(2-chlorophenyl)-1-oxoheptane is the gamma-aminobutyric acid type A (GABA-A) receptors on neurons . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

7-Chloro-1-(2-chlorophenyl)-1-oxoheptane, as a benzodiazepine, binds to the regulatory site between the α and γ subunits of GABA-A receptors . This binding facilitates the opening of the chloride channel, allowing chloride ions to flow into the neuron, resulting in hyperpolarization . This process enhances inhibitory neurotransmission .

Biochemical Pathways

The compound’s action primarily affects the GABAergic pathway. By enhancing the inhibitory neurotransmission, it increases the opening frequency of GABA-activated chloride channels . The downstream effects include reduced neuronal excitability and potential antiseizure activity .

Pharmacokinetics

Benzodiazepines, including 7-Chloro-1-(2-chlorophenyl)-1-oxoheptane, are rapidly and extensively absorbed from the gastrointestinal tract, usually reaching peak serum concentrations in less than 4 hours after a single oral dose . The duration of the antiepileptic effect depends on their half-life, rate of absorption, and lipophilicity . The metabolism of benzodiazepines can be modified by the concomitant administration of enzyme-inducing or inhibiting drugs .

Result of Action

The molecular and cellular effects of 7-Chloro-1-(2-chlorophenyl)-1-oxoheptane’s action include enhanced inhibitory neurotransmission and reduced neuronal excitability . These effects can lead to potential antiseizure activity .

Action Environment

Environmental factors such as the presence of other drugs can influence the action, efficacy, and stability of 7-Chloro-1-(2-chlorophenyl)-1-oxoheptane. For instance, enzyme-inducing or inhibiting drugs can modify the metabolism of benzodiazepines, potentially altering their effects .

Propiedades

IUPAC Name |

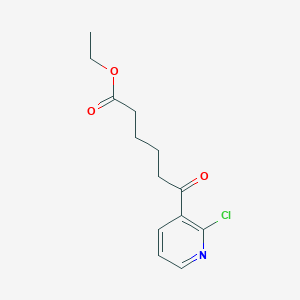

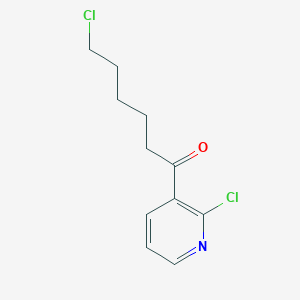

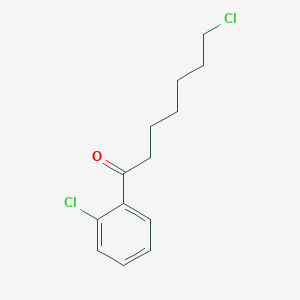

7-chloro-1-(2-chlorophenyl)heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2O/c14-10-6-2-1-3-9-13(16)11-7-4-5-8-12(11)15/h4-5,7-8H,1-3,6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJYJHXZAHBZOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642260 | |

| Record name | 7-Chloro-1-(2-chlorophenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1-(2-chlorophenyl)-1-oxoheptane | |

CAS RN |

898768-20-2 | |

| Record name | 7-Chloro-1-(2-chlorophenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.